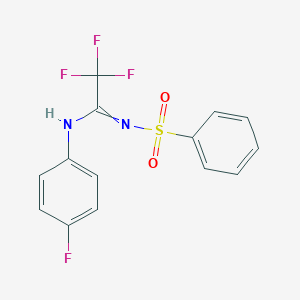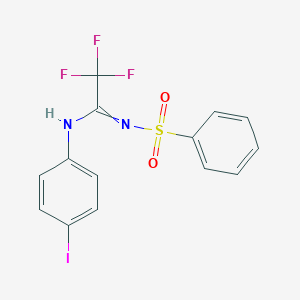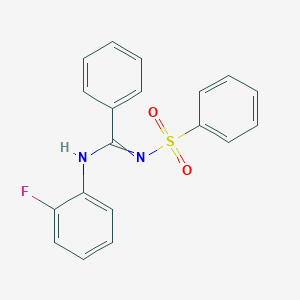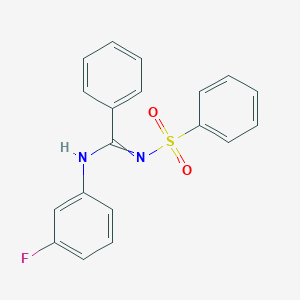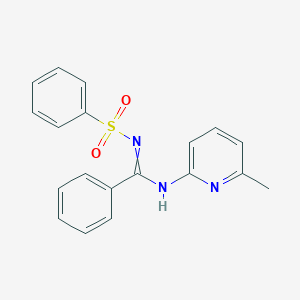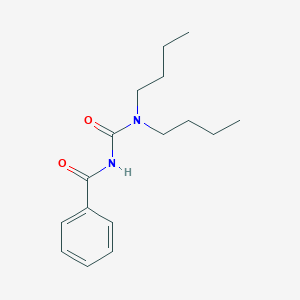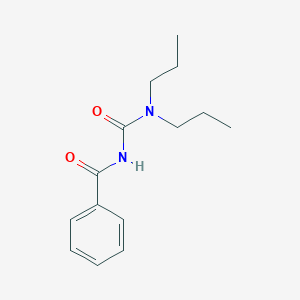![molecular formula C17H18N2OS B284223 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. This compound is also known as BZMSE, and its molecular formula is C19H20N2S. In
Mécanisme D'action
The mechanism of action of BZMSE is still not fully understood. However, it has been suggested that BZMSE may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BZMSE may also interact with proteins in the cell, leading to changes in their activity.
Biochemical and Physiological Effects:
BZMSE has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BZMSE can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. BZMSE has also been shown to induce apoptosis in cancer cells. In addition, BZMSE has been used as a fluorescent probe to study protein-ligand interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BZMSE is its potential application as an anti-tumor agent. BZMSE has been shown to have anti-tumor activity in vitro, making it a potential candidate for cancer treatment. In addition, BZMSE has been used as a fluorescent probe to study protein-ligand interactions. However, one limitation of BZMSE is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of BZMSE. One potential direction is to further investigate its anti-tumor activity in vivo. In addition, BZMSE could be used as a tool to study protein-ligand interactions in more detail. Furthermore, the synthesis of BZMSE could be optimized to improve its yield and purity. Overall, the study of BZMSE has the potential to lead to new insights in cancer treatment and protein-ligand interactions.
Méthodes De Synthèse
The synthesis of BZMSE involves the reaction of 2-(bromomethyl) benzimidazole with 3-methylphenol in the presence of potassium carbonate and copper powder. This reaction results in the formation of BZMSE as a white solid. The yield of BZMSE is about 70%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
BZMSE has been studied for its potential applications in various fields, including medicine and biochemistry. In medicine, BZMSE has been shown to have anti-tumor activity in vitro, making it a potential candidate for cancer treatment. In biochemistry, BZMSE has been used as a fluorescent probe to study protein-ligand interactions.
Propriétés
Formule moléculaire |
C17H18N2OS |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[2-(3-methylphenoxy)ethylsulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2OS/c1-13-5-4-6-14(11-13)20-9-10-21-12-17-18-15-7-2-3-8-16(15)19-17/h2-8,11H,9-10,12H2,1H3,(H,18,19) |
Clé InChI |
ASHAMCREPXTDMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCSCC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC1=CC(=CC=C1)OCCSCC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
